2-Iodo-benzo[b]thiophene

Catalog No.
S1900469
CAS No.
36748-89-7
M.F
C8H5IS
M. Wt
260.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-benzo[b]thiophene

CAS Number

36748-89-7

Product Name

2-Iodo-benzo[b]thiophene

IUPAC Name

2-iodo-1-benzothiophene

Molecular Formula

C8H5IS

Molecular Weight

260.1 g/mol

InChI

InChI=1S/C8H5IS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

XNCFWDHWACGQBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)I

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)I

The exact mass of the compound 2-Iodo-benzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodo-benzo[b]thiophene (CAS 36748-89-7) is a highly reactive, halogenated heterocyclic building block heavily utilized in transition-metal-catalyzed cross-coupling reactions. Featuring an iodine atom at the C2 position of the benzothiophene core, it serves as a premium electrophile for Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as C-H functionalization protocols[1]. In industrial and advanced academic settings, it is primarily procured for the synthesis of organic electronic materials (such as thienoacenes and OLED components) and complex pharmaceutical intermediates. Its defining procurement value lies in its superior oxidative addition kinetics compared to lighter halogen analogs, enabling milder reaction conditions, higher yields, and orthogonal functionalization strategies.

Substituting 2-iodo-benzo[b]thiophene with its cheaper analog, 2-bromo-benzo[b]thiophene, frequently results in reaction failure or drastically reduced yields, particularly in copper-catalyzed N-arylations and mild palladium-catalyzed couplings[1]. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, facilitating rapid oxidative addition at lower temperatures. Consequently, while the bromo-variant may remain inert under standard catalytic conditions, the iodo-compound readily couples and can even drive spontaneous downstream cyclizations to form complex polycycles. Furthermore, attempting to use unsubstituted benzo[b]thiophene via direct C-H activation often suffers from poor regiocontrol and requires harsh lithiation conditions, making the pre-functionalized 2-iodo derivative strictly necessary for reproducible, high-yield synthetic workflows.

Critical Reactivity Difference in Copper-Catalyzed C-N Bond Formation

In the synthesis of complex N-heterocycles, the choice of halogen is decisive. A comparative study on the N-arylation of anilines demonstrated that 2-bromobenzothiophene completely failed to react under copper-catalyzed conditions (catalytic Cu/CuI, N,N-dimethylethanolamine, K3PO4, 85 °C, 48 hours). In stark contrast, 2-iodo-benzo[b]thiophene successfully underwent cross-coupling under similar copper-mediated protocols, yielding N-arylated products in up to 57% yield and spontaneously driving subsequent cyclization to form valuable benzothieno[2,3-b]quinoline tetracycles [1].

Evidence DimensionCross-coupling success rate in Cu-catalyzed N-arylation
Target Compound Data2-Iodo-benzo[b]thiophene successfully couples and cyclizes (57% yield)
Comparator Or Baseline2-Bromobenzothiophene (0% yield, reaction failed)
Quantified DifferenceComplete qualitative and quantitative shift from 0% (failure) to synthetically viable yields (>50%)
ConditionsCopper/Copper(I) iodide catalysis, basic conditions, 85–140 °C

Buyers synthesizing pharmaceutical polycycles must procure the iodo-variant, as the bromo-analog is entirely unreactive under these standard mild C-N coupling conditions.

High-Yielding Precursor for Late-Stage Peptide Modification

For the synthesis of biologically active non-natural amino acids, such as specific Pin1 inhibitors, 2-iodo-benzo[b]thiophene serves as a highly efficient arylating agent. In the palladium-catalyzed C-H arylation of heavily protected amino acid derivatives (e.g., using a 2-thiomethylaniline auxiliary), coupling with 2-iodo-benzo[b]thiophene achieved an 80% isolated yield of the functionalized benzothiophene derivative using Pd(OAc)2 and AgOAc at 60 °C [1]. This demonstrates superior processability compared to less reactive aryl bromides, which typically require harsher conditions that can degrade sensitive chiral peptide centers.

Evidence DimensionIsolated yield in Pd-catalyzed C-H arylation of amino acids
Target Compound Data80% yield of the benzothiophene-functionalized amino acid
Comparator Or BaselineAryl bromides (typically require temperatures >100 °C, risking racemization)
Quantified DifferenceEnables high yields (80%) at mild temperatures (60 °C)
ConditionsPd(OAc)2 catalyst, AgOAc, 60 °C, 2-thiomethylaniline directing group

Procuring the iodo-derivative ensures mild reaction conditions that preserve stereochemical integrity during the synthesis of complex pharmaceutical libraries.

Regioselective Control in Sequential Cross-Coupling

In the construction of extended polycyclic aromatic hydrocarbons and organic semiconductors, sequential functionalization is required. The inherent reactivity hierarchy of halogens in palladium-catalyzed Suzuki-Miyaura cross-coupling dictates that iodine reacts preferentially over bromine and chlorine. When utilizing mixed halogenated benzothiophenes, the C-I bond at the 2-position undergoes selective oxidative addition, leaving other halogenated sites intact for subsequent, distinct coupling steps [1]. This orthogonal reactivity cannot be achieved if a uniform poly-bromo or poly-chloro scaffold is used.

Evidence DimensionSite-selectivity in Suzuki-Miyaura coupling
Target Compound Data2-Iodo site reacts exclusively in the first coupling equivalent
Comparator Or Baseline2-Bromo or 2-Chloro sites (remain unreacted)
Quantified Difference>95% chemoselectivity for the iodo position over bromo/chloro positions
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids

Material scientists must select the 2-iodo derivative to precisely control step-growth polymerization and asymmetric functionalization in organic electronic materials.

Facilitation of Rapid Halogen-Lithium Exchange

The synthesis of uniquely substituted benzothiophenes often relies on the 'halogen dance' reaction, which requires rapid halogen-lithium exchange. 2-Iodo-benzo[b]thiophene is highly susceptible to this exchange when treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP), rapidly forming the critical benzothienyllithium intermediate. In contrast, 2-bromobenzothiophene undergoes this exchange much more slowly and is instead utilized as a catalyst to suppress the loss of the iodo group during the reaction cycle [1]. The distinct kinetic profile of the iodo-compound makes it the obligatory starting material for these molecular editing workflows.

Evidence DimensionRole and kinetic reactivity in halogen dance molecular editing
Target Compound Data2-Iodo-benzo[b]thiophene acts as the primary reactive substrate, undergoing rapid I-Li exchange
Comparator Or Baseline2-Bromobenzothiophene (acts only as a catalyst/mediator due to slower exchange kinetics)
Quantified DifferenceFundamental mechanistic divergence; iodo is the requisite migrating group, bromo cannot substitute as the primary substrate
ConditionsLiTMP base, THF, low temperature

For advanced regioselective molecular editing, buyers must procure the iodo-compound as the substrate, as the bromo-analog functions fundamentally differently in the catalytic cycle.

Synthesis of Thienoacenes and Organic Semiconductors

Used as an end-capping or extending building block in Stille and Suzuki couplings to create highly conjugated, planar polycyclic aromatic hydrocarbons (PAHs) for OLEDs and OFETs, directly leveraging its orthogonal cross-coupling reactivity [3].

Pharmaceutical Library Generation via C-H Activation

Procured for the late-stage functionalization of amino acids and peptides, enabling the synthesis of non-natural benzothiophene-containing residues (e.g., Pin1 inhibitors) under mild, stereoretentive conditions [2].

Construction of Polycyclic Kinase Inhibitors

Utilized in tandem N-arylation/cyclization reactions to synthesize complex tetracyclic and hexacyclic scaffolds, such as benzothieno[2,3-b]quinolines, which are evaluated as PIM kinase inhibitors [1].

Regioselective Molecular Editing

Employed as the primary substrate in halogen dance reactions to access uniquely substituted benzothiophene derivatives that are synthetically inaccessible via standard electrophilic aromatic substitution [4].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Iodo-1-benzothiophene

Dates

Last modified: 08-16-2023

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